molecular formula C14H26N2O3 B3247651 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester CAS No. 1823228-84-7

1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester

Cat. No.: B3247651
CAS No.: 1823228-84-7
M. Wt: 270.37 g/mol
InChI Key: JQRBFVAPKGKMSX-UHFFFAOYSA-N
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Description

1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester is a synthetic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

The synthesis of 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidinyl group: This step involves the substitution of a suitable leaving group with the piperidinyl moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with 1,1-dimethylethanol under acidic conditions.

Industrial production methods may involve optimized versions of these steps to ensure higher yields and purity.

Chemical Reactions Analysis

1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Organic Synthesis: Its unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The piperidinyl group can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester can be compared with other azetidine derivatives such as:

  • 1-Azetidinecarboxylic acid, 3-(hydroxymethyl)-2-methyl-, 1,1-dimethylethyl ester
  • 1-Azetidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
  • 1-Azetidinecarboxylic acid, 3-amino-3-(hydroxymethyl)-, 1,1-dimethylethyl ester

These compounds share similar structural features but differ in their substituents, which can significantly affect their reactivity and applications. The presence of the piperidinyl group in this compound imparts unique properties, making it distinct from other azetidine derivatives.

Properties

IUPAC Name

tert-butyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-8-12(9-16)15-6-4-11(10-17)5-7-15/h11-12,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRBFVAPKGKMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123263
Record name 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823228-84-7
Record name 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823228-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester
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1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester
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1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester
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1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester
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1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester

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